molecular formula C12H15BrOS B13645021 1-((2-Bromophenyl)thio)-3,3-dimethylbutan-2-one

1-((2-Bromophenyl)thio)-3,3-dimethylbutan-2-one

Cat. No.: B13645021
M. Wt: 287.22 g/mol
InChI Key: IKFQDFKLTZPVGL-UHFFFAOYSA-N
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Description

1-((2-Bromophenyl)thio)-3,3-dimethylbutan-2-one is an organic compound that features a bromophenyl group attached to a thioether linkage, which is further connected to a dimethylbutanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Bromophenyl)thio)-3,3-dimethylbutan-2-one typically involves the reaction of 2-bromothiophenol with 3,3-dimethylbutan-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the thioether bond. The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: 1-((2-Bromophenyl)thio)-3,3-dimethylbutan-2-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other hydride donors.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenylthio derivatives.

Scientific Research Applications

1-((2-Bromophenyl)thio)-3,3-dimethylbutan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((2-Bromophenyl)thio)-3,3-dimethylbutan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can engage in halogen bonding, while the thioether linkage provides flexibility and stability to the molecule. The carbonyl group in the butanone moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity and specificity.

Comparison with Similar Compounds

    1-(2-Bromophenyl)-2-thiourea: Shares the bromophenyl group but differs in the presence of a thiourea moiety.

    3-(Bromoacetyl)thiophene: Contains a bromoacetyl group attached to a thiophene ring.

    1-(2-Methoxyphenyl)-2-thiourea: Similar structure with a methoxy group instead of a bromine atom.

Uniqueness: 1-((2-Bromophenyl)thio)-3,3-dimethylbutan-2-one is unique due to its combination of a bromophenyl group with a thioether linkage and a dimethylbutanone moiety. This specific arrangement of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H15BrOS

Molecular Weight

287.22 g/mol

IUPAC Name

1-(2-bromophenyl)sulfanyl-3,3-dimethylbutan-2-one

InChI

InChI=1S/C12H15BrOS/c1-12(2,3)11(14)8-15-10-7-5-4-6-9(10)13/h4-7H,8H2,1-3H3

InChI Key

IKFQDFKLTZPVGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CSC1=CC=CC=C1Br

Origin of Product

United States

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